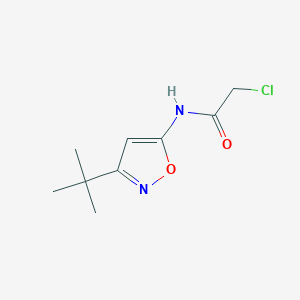

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide

Description

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Properties

IUPAC Name |

N-(3-tert-butyl-1,2-oxazol-5-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2/c1-9(2,3)6-4-8(14-12-6)11-7(13)5-10/h4H,5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLGBUUNDROWYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407075 | |

| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668980-81-2 | |

| Record name | N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure

-

- Chloroacetyl chloride

- 3-tert-butylisoxazol-5-amine

-

- Chloroacetyl chloride acts as an acylating agent, reacting with the amine group on the isoxazole derivative to form the desired amide bond.

Outcome :

- The product, N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide, is obtained in crude form and can be purified further if necessary.

Reaction Scheme

$$

\text{C}9\text{H}{13}\text{ClN}2\text{O}2 \longleftarrow \text{Chloroacetyl chloride} + \text{3-tert-butylisoxazol-5-amine}

$$

Optimization of Reaction Parameters

Key Factors to Consider :

-

- Maintaining a stoichiometric or slightly excess amount of chloroacetyl chloride ensures complete reaction with the amine group.

-

- Gentle heating (around 60–80°C) prevents decomposition of sensitive reactants while facilitating the reaction.

-

- Solvents like dichloromethane (DCM) or acetonitrile can be employed for better solubility and controlled reaction kinetics.

Analytical Data for Reaction Monitoring

Techniques Used :

Thin-Layer Chromatography (TLC) :

- Used to monitor the progress of the reaction by observing the disappearance of starting materials and appearance of the product.

-

- Proton ($$^1$$H) and Carbon ($$^{13}$$C) NMR can confirm the structure of the synthesized compound by identifying characteristic peaks for functional groups.

-

- Confirms molecular weight and purity of the final compound.

-

- Identifies functional groups such as amides and chloro substituents in the product.

Summary Table of Preparation Method

| Step | Reactants | Conditions | Observations |

|---|---|---|---|

| 1 | Chloroacetyl chloride + 3-tert-butylisoxazol-5-amine | Heat for 4 h, stir at R.T. for 12 h | Formation of amide bond |

| 2 | Purification | Recrystallization or chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, potentially altering its electronic properties and reactivity.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the isoxazole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted acetamides, while oxidation and reduction reactions can lead to different isoxazole derivatives .

Scientific Research Applications

Synthesis of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide

The compound is synthesized through a reaction involving chloroacetyl chloride and 3-tert-butylisoxazol-5-amine. The process typically includes gentle heating followed by stirring at room temperature. This method allows for the formation of the desired compound with a high degree of purity and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including HT-29 (colorectal), HepG-2 (liver), and MCF-7 (breast) cells. The compound exhibited promising IC50 values, indicating its potency as an anticancer agent:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 | 1.21 ± 0.34 |

| HepG-2 | 6.62 ± 0.7 |

| MCF-7 | 7.2 ± 1.9 |

These results suggest that this compound may act through inhibition of specific kinases involved in cancer progression, such as FLT3 kinase .

Other Scientific Research Applications

1. Medicinal Chemistry

this compound serves as a pharmacophore in drug design, particularly for developing new anti-inflammatory and antimicrobial agents. Its unique structure provides a scaffold for modifications aimed at enhancing biological activity .

2. Chemical Biology

The compound is utilized as a probe to study various biological pathways and molecular interactions, facilitating the understanding of enzyme mechanisms and protein-ligand interactions .

3. Industrial Applications

There is potential for this compound in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity .

Case Studies

Several case studies have been conducted to explore the applications of this compound:

- Anticancer Activity Study : A comprehensive analysis was performed on its effects against multiple cancer cell lines, confirming its role as a potent anticancer agent.

- Kinase Inhibition Assays : In vitro enzyme inhibition assays demonstrated significant binding affinity and inhibitory activity against FLT3 kinase, supporting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

3-tert-butylisoxazol-5-amine: A related compound with similar structural features but different functional groups.

N-(3-(tert-butyl)isoxazol-5-yl)thiophene-3-carboxamide: Another isoxazole derivative with potential therapeutic applications.

Uniqueness

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is unique due to the presence of both the isoxazole ring and the chloroacetamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Biological Activity

N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.67 g/mol

- CAS Number : 668980-81-2

- Structure : The compound features a chloroacetamide group attached to a tert-butylisoxazole ring, which is key to its biological activity.

Synthesis

The synthesis of this compound involves the reaction of chloroacetyl chloride with 3-tert-butylisoxazol-5-amine. The process typically requires controlled heating and stirring to ensure the formation of the desired product with high purity and yield .

Anticancer Properties

This compound has shown promising results in various anticancer assays. In vitro studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

- HT-29 (Colorectal Cancer) : IC50 = 1.21 ± 0.34 µM

- HepG2 (Liver Cancer) : IC50 = 6.62 ± 0.7 µM

- MCF-7 (Breast Cancer) : IC50 = 7.2 ± 1.9 µM

These values suggest that this compound possesses a strong inhibitory effect on cell proliferation in these cancer types .

The primary mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of FLT3 kinase, an important target in hematological malignancies. Molecular docking studies have shown that this compound binds effectively to the active site of FLT3, suggesting a competitive inhibition mechanism .

Selectivity Index

The selectivity index (SI) for this compound ranges from 20.2 to 99.7 , indicating a favorable selectivity towards malignant cells compared to normal cells. This characteristic is crucial for minimizing side effects during treatment .

Case Studies and Research Findings

Recent studies have explored the biological activity of various derivatives of isoxazole compounds, including this compound:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HT-29 | 1.21 ± 0.34 | FLT3 Inhibition |

| This compound | HepG2 | 6.62 ± 0.7 | FLT3 Inhibition |

| This compound | MCF-7 | 7.2 ± 1.9 | FLT3 Inhibition |

These findings highlight the potential of this compound as a lead candidate for further development in cancer therapeutics .

Pharmacokinetics and Toxicity

Pharmacokinetic assessments indicate that this compound is considered a "drug-like" molecule with promising bioavailability, which is essential for effective therapeutic use . However, it is also noted that the compound may act as an irritant, necessitating careful handling during research and potential clinical applications .

Q & A

Basic: What is the optimal synthetic route for N-(3-tert-butylisoxazol-5-yl)-2-chloroacetamide, and what critical parameters influence yield and purity?

Answer:

The compound is synthesized via nucleophilic acyl substitution. Chloroacetyl chloride (1.12 mL, 10 mmol) is added dropwise to 3-tert-butylisoxazol-5-amine in chloroform with triethylamine (TEA) as a catalyst. The mixture is refluxed at 80°C for 4 hours, followed by overnight stirring at room temperature. Purification involves pouring the reaction into ice/water, filtering the precipitate, and recrystallizing from absolute ethanol . Key parameters include:

- Reagent stoichiometry : Excess chloroacetyl chloride ensures complete amine conversion.

- Temperature control : Prolonged reflux avoids side reactions (e.g., hydrolysis).

- Purification : Recrystallization in ethanol removes unreacted starting materials and isomers (e.g., N-(5-tert-butylisoxazol-3-yl)-2-chloroacetamide) .

Advanced: How do electronic and steric effects of the tert-butyl group influence the compound’s reactivity in derivatization reactions?

Answer:

The tert-butyl group introduces steric hindrance, shielding the isoxazole ring’s 5-position and directing electrophilic attacks to less hindered sites. Electronically, its inductive effect slightly deactivates the amide nitrogen, reducing nucleophilicity. This impacts reactions like nucleophilic substitutions or cross-couplings. For example, in thienopyrimidine conjugations (e.g., synthesizing 7a), steric bulk may slow reaction kinetics, necessitating extended heating (12 hours at 80°C) . Computational studies (e.g., DFT) could quantify these effects by analyzing charge distribution and steric maps .

Structural: What intermolecular interactions stabilize the crystal structure of related chloroacetamide derivatives?

Answer:

X-ray crystallography reveals key interactions:

- Intramolecular N–H···O hydrogen bonds between the amide hydrogen and carbonyl oxygen (distance ~2.1 Å), planarizing the amide group .

- Intermolecular C–H···O contacts (2.3–2.5 Å) and C–H···π interactions (2.8 Å), forming centrosymmetric dimers. These are critical for packing stability .

- Dispersive Cl···Cl interactions (3.3 Å), contributing to lattice energy .

Validation via Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies interaction contributions .

Biological: What in silico screening methods predict the biological activity of this compound, and how do they compare to experimental results?

Answer:

- Molecular docking : Targets like FLT3 kinase (PDB ID: 1RJB) can be used to assess binding affinity. The chloroacetamide moiety may act as a warhead for covalent inhibition .

- QSAR models : Train on analogs (e.g., thienopyrimidines) to predict IC50 values against cancer cell lines .

- ADMET prediction : Tools like SwissADME evaluate logP (~2.5) and bioavailability, suggesting moderate membrane permeability .

Experimental validation involves kinase inhibition assays (e.g., ELISA) and cytotoxicity profiling (e.g., MTT on HepG2 cells). Discrepancies may arise from solvent effects or protein flexibility not modeled in silico .

Methodological: How can intermediates and products be characterized to ensure structural fidelity?

Answer:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 1.35 ppm (tert-butyl, 9H), δ 4.20 ppm (CH2Cl), δ 6.50 ppm (isoxazole H) .

- HPLC-MS : Confirms molecular ion [M+H]⁺ at m/z 229.1 (C9H13ClN2O2) with >98% purity .

- X-ray diffraction : Resolves isomerism (e.g., 5- vs. 3-substituted isoxazole) via atomic coordinates and displacement parameters .

- IR spectroscopy : Amide C=O stretch at ~1680 cm⁻¹ and N–H bend at ~1550 cm⁻¹ .

Mechanistic: What role does the chloroacetamide moiety play in kinase inhibition, based on structural analogs?

Answer:

The chloroacetamide group can act as a covalent inhibitor, reacting with cysteine residues in kinase ATP-binding pockets (e.g., FGFR1). For example, analogs like N-(3-tert-butylisoxazol-5-yl)-2-methylpropanamide (CAS 420.1) show enhanced selectivity due to the chloro group’s electrophilicity . Kinetic studies (e.g., jump-dilution assays) confirm irreversible binding, while mutagenesis (Cys→Ser) validates target specificity .

Analytical: What challenges arise in resolving isomeric byproducts, and how are they addressed?

Answer:

Isomers (e.g., 3- vs. 5-substituted isoxazole) co-elute in standard HPLC. Solutions include:

- Chiral columns : Use amylose-based stationary phases (e.g., Chiralpak IA) with hexane:IPA mobile phases .

- Crystallography : Differentiate via unit cell parameters (e.g., space group P2₁/c for the 5-isomer) .

- 2D NMR : NOESY correlations identify spatial proximity of tert-butyl to amide protons .

Data Contradiction: How are discrepancies in reported biological activities of chloroacetamide derivatives reconciled?

Answer:

Variations in cytotoxicity (e.g., IC50 ± 20% across studies) may stem from:

- Assay conditions : Serum concentration affects compound stability; low serum (e.g., 2% FBS) enhances apparent potency .

- Isomer contamination : Unresolved 3-/5-substituted isomers in biological samples skew dose-response curves .

- Cell line heterogeneity : Genetic drift in HepG2 vs. MCF-7 cells alters target expression . Meta-analyses using standardized protocols (e.g., CLSI guidelines) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.